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Compound of Interest

Compound Name: 6-Bromo-2-tetralone

Cat. No.: B1270756

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-2-tetralone (CAS No: 4133-35-1), a key intermediate in the synthesis of various
pharmaceutical agents. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for the compound's spectral
characteristics.

Chemical Structure and Properties

IUPAC Name: 6-bromo-3,4-dihydronaphthalen-2(1H)-one Molecular Formula: C10HsBrO
Molecular Weight: 225.08 g/mol Appearance: Off-white to pale yellow or brown crystalline
powder.[1] Melting Point: 70-76 °C

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 6-Bromo-2-tetralone. It is important to note that a
complete, unified set of experimentally derived high-resolution data from a single source is not
readily available in the public domain. The data presented here is a composite from various
sources and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While specific experimental spectra with detailed peak assignments for 6-Bromo-2-tetralone

are not widely published, a patent describing its synthesis mentions the use of nuclear

magnetic resonance for product characterization, implying such data exists.[2] In the absence

of published experimental data, a theoretical analysis of the expected signals is provided

below.

Expected *H NMR Spectral Data

e Chemical Shift (9, Multiplicity Coupling Constant
ppm) (Predicted) (Predicted) (J, Hz) (Predicted)

H-1 (2H) ~3.0-3.2 t ~6-7

H-3 (2H) ~25-27 t ~6-7

H-4 (2H) ~35-3.7 s

H-5 (1H) ~7.0-7.2 d ~8-9

H-7 (1H) ~7.3-75 dd ~8-9, ~2-3

H-8 (1H) ~75-7.7 d ~2-3

Expected 3C NMR Spectral Data

Carbon Chemical Shift (6, ppm) (Predicted)
C=0 ~205 - 215

C-Ar (quaternary) ~130 - 145

C-Ar-Br ~115-125

C-Ar-H ~125-135

CHz (aliphatic) ~25-45

Infrared (IR) Spectroscopy

Commercial suppliers of 6-Bromo-2-tetralone confirm that the infrared spectrum is consistent

with its structure. The characteristic absorptions are expected as follows:
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. Wavenumber (cm~—?) L
Functional Group (Predicted) Description
redicte

C=0 (Ketone) 1705 - 1725 Strong, sharp absorption

C-H (Aromatic) 3000 - 3100 Medium to weak absorptions
C-H (Aliphatic) 2850 - 3000 Medium absorptions

C=C (Aromatic) 1450 - 1600 Medium to strong absorptions
C-Br 500 - 600 Weak to medium absorption

Mass Spectrometry (MS)

Predicted mass spectrometry data for 6-Bromo-2-tetralone indicates the expected molecular
ion peaks and common adducts.

Adduct m/z (Predicted)
[M]* 223.98312
[M+H]* 224.99095
[M+Na]* 246.97289
[M-H]~ 222.97639

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 6-Bromo-2-
tetralone are not available in the public literature. However, this section provides generalized
methodologies for obtaining such data.

NMR Spectroscopy

A sample of 6-Bromo-2-tetralone would be dissolved in an appropriate deuterated solvent,
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing tetramethylsilane
(TMS) as an internal standard. *H and 3C NMR spectra would be recorded on a spectrometer
operating at a frequency of 300 MHz or higher.
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IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) from a solution in a volatile solvent.

Mass Spectrometry

Mass spectral data can be acquired using various ionization techniques such as electron
ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample would be introduced into
the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the
sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of 6-Bromo-2-tetralone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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